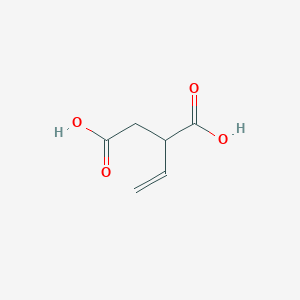

2-Ethenylbutanedioic acid

Description

Historical Context and Prior Research Significance

The history of 2-Ethenylbutanedioic acid is best understood within the broader context of dicarboxylic acid and vinyl compound research. Dicarboxylic acids, organic compounds containing two carboxylic acid groups, have been fundamental to organic chemistry since the characterization of compounds like succinic acid and oxalic acid. wikipedia.orgchemeurope.com The study of unsaturated dicarboxylic acids gained momentum with well-known isomers such as maleic and fumaric acid, which helped establish principles of stereoisomerism and reactivity. molport.comyoutube.com

The synthesis of molecules containing vinyl groups (H₂C=CH−) became a major focus in the early 20th century with the rise of polymer chemistry. nuu.uzgoogle.com Methods for producing vinyl esters, often through reactions involving acetylene or the transvinylation of carboxylic acids with vinyl acetate (B1210297), were developed to create monomers for a wide range of polymers. nuu.uzresearchgate.netresearchgate.net While specific historical accounts detailing the first synthesis of this compound are scarce in published literature, its conceptual foundation lies at the intersection of these two established areas of chemical synthesis. Research into related compounds, such as copolymers of N-vinylsuccinamic acid (a derivative of succinic acid), demonstrates the long-standing interest in combining vinyl functionality with a dicarboxylic acid-derived backbone for polymer applications. researchgate.net

Scope and Relevance in Contemporary Chemical Sciences

In modern chemical science, the relevance of a molecule like this compound is primarily theoretical, based on its bifunctional nature. The structure contains two distinct and valuable reactive sites: a polymerizable vinyl group and two carboxylic acid groups. This combination suggests potential as a specialty monomer or cross-linking agent in materials science.

The vinyl group can undergo free-radical polymerization, similar to common monomers like acrylic acid or vinyl acetate. mdpi.comrjpbcs.com This could theoretically produce a homopolymer, poly(this compound), or it could be incorporated as a co-monomer to introduce carboxylic acid functionality into other polymer chains. The pendant carboxylic acid groups would enhance hydrophilicity, adhesion, and provide sites for further chemical modification or cross-linking.

The two carboxylic acid groups allow it to act as a monomer in polycondensation reactions, forming polyesters (with diols) or polyamides (with diamines). Succinic acid-based polyesters, for example, are known for their biocompatibility and biodegradability, suggesting that polymers derived from this compound could be explored for biomedical applications. researchgate.net The presence of the vinyl group would offer a site for post-polymerization modification, such as grafting or curing, a strategy employed with other functional polymers. nih.gov

Structural Features and Nomenclature in Scholarly Discourse

The formal IUPAC name for the compound is This compound . An analysis of the name reveals its precise structure:

Butanedioic acid: This indicates a four-carbon chain with carboxylic acid (-COOH) groups at both ends (positions 1 and 4). This core structure is commonly known as succinic acid. wikipedia.org

2-Ethenyl: This specifies that a vinyl group (-CH=CH₂) is attached to the second carbon of the main chain.

The molecular formula of the compound is C₅H₆O₄. It is crucial to distinguish this compound from its more widely studied isomers, which have the same molecular formula but different arrangements of atoms. The primary isomers include:

Itaconic acid (2-Methylenesuccinic acid): The double bond is exocyclic to the carbon chain (a methylene group attached to the second carbon).

Citraconic acid (cis-2-Methyl-2-butenedioic acid): The double bond is within the main carbon chain, and the methyl and carboxylic acid groups are on the same side of the double bond.

Mesaconic acid (trans-2-Methyl-2-butenedioic acid): The double bond is within the main carbon chain, and the methyl and carboxylic acid groups are on opposite sides of the double bond.

The unique structure of this compound, with the double bond located on a side chain rather than being part of the main backbone or exocyclic to it, differentiates its chemical and steric properties from these common isomers.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| IUPAC Name | This compound |

| Synonym | 2-Vinylsuccinic acid |

| SMILES String | C=CC(CC(=O)O)C(=O)O |

| Predicted pKa (strongest acidic) | ~3.8 |

| Predicted LogP | ~-0.2 |

Note: These values are computationally predicted and may differ from experimental values.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105803-30-3 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2-ethenylbutanedioic acid |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2,4H,1,3H2,(H,7,8)(H,9,10) |

InChI Key |

FJZNROVGLPJDEE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies of 2 Ethenylbutanedioic Acid and Its Derivatives

Chemical Synthetic Routes

The chemical synthesis of 2-ethenylbutanedioic acid, more commonly known as itaconic acid, and its derivatives involves several established methodologies. While biological routes are often favored for industrial production due to economic and environmental factors, chemical synthesis remains crucial for specific applications and research purposes. oup.comresearchgate.net

Precursor Compounds and Starting Materials

A variety of precursor compounds can be utilized for the chemical synthesis of this compound. The selection of a particular starting material often depends on factors such as availability, cost, and the desired purity of the final product. Some notable precursors include:

Citric Acid: The thermal decomposition of citric acid was one of the earliest methods to produce itaconic acid. oup.com

Succinic Acid and its Derivatives: Derivatives of succinic acid or succinic acid anhydride (B1165640) can serve as monomers in certain polymerization reactions that may lead to structures related to this compound. googleapis.com

Maleic Acid and Maleic Anhydride: These compounds are also potential precursors in various chemical transformations. googleapis.comgoogle.com

2-Ethylbutan-1-ol and Formic Acid: A Grignard reaction involving 2-ethylbutan-1-ol and formic acid in the presence of sulfuric acid represents a synthetic route to the parent compound. smolecule.com

Table 1: Key Precursor Compounds for Chemical Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| Citric Acid | Thermal decomposition leads to itaconic acid. oup.com |

| Succinic Acid/Anhydride | Can act as a monomer in related polymer synthesis. googleapis.com |

| Maleic Acid/Anhydride | Potential starting material for various synthetic pathways. googleapis.comgoogle.com |

| 2-Ethylbutan-1-ol | Reacts with formic acid in a Grignard reaction. smolecule.com |

Reaction Pathways and Synthetic Strategies

The conversion of precursors to this compound involves a series of chemical reactions. These pathways are designed to efficiently construct the desired carbon skeleton and introduce the necessary functional groups.

A general overview of reaction pathways includes:

Dehydration and Decarboxylation: The synthesis from citric acid involves a combination of dehydration and decarboxylation reactions, typically at elevated temperatures.

Electrophilic Addition: Alkenes can undergo electrophilic addition reactions with reagents like hydrogen halides or halogens to introduce functionality. physicsandmathstutor.com

Nucleophilic Substitution: Haloalkanes, which can be formed from alkenes, can undergo nucleophilic substitution to introduce groups like nitriles or hydroxyls. physicsandmathstutor.com

Polymerization: In some contexts, this compound or its derivatives are used as monomers in copolymerization reactions, for instance with vinylidene chloride. googleapis.comgoogle.com

The efficiency of these pathways is a critical factor, considering aspects like atom economy and percentage yield to minimize waste and maximize the desired product. monash.edu

Derivatization Pathways (e.g., ester formation, acid chloride synthesis)

The carboxylic acid groups of this compound allow for a variety of derivatization reactions, leading to a range of compounds with tailored properties.

Esterification: The reaction of this compound with alcohols, often in the presence of an acid catalyst, yields esters. youtube.com For example, 1,4-dimethyl 2-ethenylbutanedioate is a known derivative. googleapis.comjustia.com Esterification can also be achieved using biocatalysts like lipases. rsc.org A common laboratory method involves using BF3 in methanol. restek.com

Acid Chloride Synthesis: Carboxylic acids can be converted to the more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). youtube.com These acid chlorides, such as ethenyl-butanedioic acid chlorides, are valuable intermediates for further synthesis, including the formation of amides. epo.org

Amide Formation: Acid chlorides can react with ammonia (B1221849) or primary amines to form amides. youtube.com

Silylation: For analytical purposes, such as gas chromatography, the carboxylic acid groups can be derivatized by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. restek.comsigmaaldrich.com

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or BF₃-Methanol youtube.comrestek.com | Ester (e.g., 1,4-dimethyl 2-ethenylbutanedioate) googleapis.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) youtube.com | Acid Chloride |

| Amide Formation | Acid Chloride, Ammonia/Amine youtube.com | Amide |

| Silylation (for GC analysis) | BSTFA or MSTFA restek.comsigmaaldrich.com | Trimethylsilyl (TMS) ester |

Stereochemical Considerations in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis. wikipedia.org For a molecule like this compound, which has a double bond, geometrical isomerism (cis/trans or E/Z) is a key consideration. uou.ac.in The synthesis of specific stereoisomers often requires stereoselective or stereospecific reactions.

Geometrical Isomers: The arrangement of substituents around the carbon-carbon double bond can lead to different isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign E/Z notation based on the priority of the groups attached to the double-bonded carbons. uou.ac.in

Control of Stereochemistry: Achieving a desired stereochemical outcome often involves the use of chiral catalysts or auxiliaries. For instance, in aldol (B89426) reactions, the geometry of the enolate can influence the stereochemistry of the product. youtube.com Models like the Zimmerman-Traxler model help predict the stereochemical outcome of such reactions. youtube.com The creation of a specific stereoisomer is crucial as different isomers can have different physical and biological properties. wikipedia.org

Biotechnological Production Approaches

The industrial production of itaconic acid is predominantly achieved through microbial fermentation, a process that offers a sustainable alternative to chemical synthesis by utilizing renewable resources. nih.govnih.gov

Microbial Fermentation and Biocatalysis for Carboxylic Acid Synthesis

Microbial fermentation is a cornerstone of industrial biotechnology for producing a wide range of chemicals, including carboxylic acids like itaconic acid.

Producing Microorganisms: Several microorganisms are capable of producing itaconic acid, including species of Ustilago and Candida. frontiersin.orgnews-medical.net However, the filamentous fungus Aspergillus terreus is the most commonly used organism for industrial production due to its ability to produce high titers of itaconic acid, with some strains reaching concentrations of over 80 g/L. oup.comfrontiersin.orgnews-medical.net

Biosynthetic Pathway: In Aspergillus terreus, itaconic acid is synthesized from the Krebs cycle intermediate, cis-aconitate. news-medical.net The key enzyme in this pathway is cis-aconitate decarboxylase (CadA), which catalyzes the decarboxylation of cis-aconitate to form itaconic acid. frontiersin.org

Fermentation Process: The production of itaconic acid via fermentation is typically carried out in a submerged culture using a carbohydrate source, such as glucose or starch. nih.govthuenen.degoogle.com The process requires careful control of various parameters, including pH, oxygen supply, and nutrient concentrations, to optimize product yield and productivity. thuenen.denih.gov Recent process optimization strategies, such as pH control, have led to significantly increased final titers, reaching up to 160 g/L. nih.gov

Biocatalysis: Biocatalysis involves the use of isolated enzymes to perform specific chemical transformations. Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, which are versatile chemical intermediates. nih.govsci-hub.seunl.edu This biocatalytic approach offers a route to various chemicals from renewable carboxylic acid feedstocks under mild reaction conditions. rsc.org

Table 3: Microorganisms in Itaconic Acid Production

| Microorganism | Key Characteristics |

|---|---|

| Aspergillus terreus | Dominant industrial producer, capable of high titers (>80 g/L). frontiersin.orgnews-medical.net |

| Aspergillus itaconicus | One of the first species identified for itaconic acid production. frontiersin.org |

| Ustilago zeae | Another fungal species capable of producing itaconic acid. frontiersin.orgnews-medical.net |

| Candida sp. | A yeast species that can also produce itaconic acid. frontiersin.orgnews-medical.net |

Metabolic Engineering Strategies for Enhanced Biosynthesis

The primary industrial producer of itaconic acid is the filamentous fungus Aspergillus terreus. wisdomlib.orgfrontiersin.org Its biosynthetic pathway originates from the tricarboxylic acid (TCA) cycle in the mitochondria. mdpi.com Key enzymatic steps involve the conversion of the TCA cycle intermediate, cis-aconitate, into itaconic acid by the enzyme cis-aconitate decarboxylase (CadA). frontiersin.orgmdpi.com The transport of intermediates and the final product across mitochondrial and plasma membranes is also crucial. Consequently, metabolic engineering efforts have largely focused on a key gene cluster identified in A. terreus which includes:

cadA : Encodes the essential enzyme cis-aconitate decarboxylase. frontiersin.orgjmb.or.kr

mttA : Encodes a mitochondrial transporter protein responsible for exporting cis-aconitate from the mitochondria to the cytosol. jmb.or.krbiorxiv.org

mfsA : Encodes a major facilitator superfamily (MFS) transporter for secreting itaconic acid out of the cell. jmb.or.krbiorxiv.org

Overexpression of these genes, individually or in combination, has been a successful strategy. For instance, overexpressing cadA and mfsA in A. terreus has demonstrated positive effects on itaconic acid productivity. jmb.or.kr

Beyond the native producer A. terreus, researchers are engineering other microorganisms to serve as robust cell factories. Aspergillus niger, known for its high-level production of citric acid (a precursor to IA), is a promising candidate. frontiersin.orgnih.gov By introducing the cadA gene from A. terreus into A. niger, scientists have successfully rerouted its metabolic pathway towards itaconic acid production. frontiersin.orgnih.gov Co-expression of the aconitase gene (acoA) and cadA in an industrial A. niger strain led to a 71.4% increase in IA concentration compared to expressing cadA alone, achieving a titer of 7.2 g/L. nih.gov

The non-conventional yeast Yarrowia lipolytica has also emerged as a highly promising host. Metabolic engineering efforts have achieved titers as high as 130.5 g/L through strategies that combine multi-gene integration with the inactivation of competing pathways. usamvcluj.ronih.gov By blocking the transport of byproducts like citric and isocitric acids and introducing heterologous transporters from A. terreus and Ustilago maydis, researchers have enhanced the selective production of itaconic acid, achieving the highest reported yield in yeast (0.343 mol IA/mol glucose). nih.gov

Other engineering approaches include:

Pathway Regulation : Manipulating global regulators, such as LaeA in Aspergillus pseudoterreus, can improve IA yield by increasing the expression of key biosynthetic enzymes. bohrium.com

Precursor Supply Enhancement : Increasing the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a common strategy to boost the production of target molecules. mdpi.com In the context of IA, ensuring a robust flux through glycolysis to the TCA cycle is critical. mdpi.com

Host Selection : Organisms like Komagataella phaffii (formerly Pichia pastoris) are being engineered to utilize alternative carbon sources, such as methanol, for IA production, reaching titers of 55 g/L. nih.gov

| Organism | Engineering Strategy | IA Titer (g/L) | Reference |

|---|---|---|---|

| Aspergillus niger | Co-expression of acoA and cadA genes | 7.2 | nih.gov |

| Yarrowia lipolytica | Multi-gene integration and transport engineering | 130.5 | usamvcluj.ro |

| Pichia kudriavzevii | Expression of A. terreus cadA, overexpression of mitochondrial transporter, knockout of isocitrate dehydrogenase | 1.3 | mdpi.com |

| Komagataella phaffii | Integration of A. terreus genes (cadA, mttA, mfsA) and process optimization on methanol | 55 | nih.gov |

| Saccharomyces cerevisiae | Introduction of cadA from A. oryzae | 0.16 | mdpi.com |

Substrate Selection and Bioprocess Optimization

The economic viability of fermentative this compound production is heavily dependent on substrate costs and bioprocess efficiency. mdpi.com While glucose is a common and effective substrate, research has increasingly focused on utilizing cheaper, renewable, and non-food feedstocks to create a more sustainable and cost-competitive process. wisdomlib.orgnih.gov

Substrate Selection

A diverse range of alternative substrates is being explored, including agro-industrial wastes and byproducts. wisdomlib.org These feedstocks offer a promising route to lower production costs but can introduce challenges related to impurities and complex composition. wisdomlib.orgmdpi.com

Lignocellulosic Biomass : Hydrolysates from sources like corn stover, wheat straw, and sorghum bran are rich in glucose and xylose and have been successfully used for IA production. mdpi.combohrium.com

Starch : Raw materials such as potatoes, wheat, and corn are abundant sources of starch. oup.com Potato starch waste, for example, has been used for IA production by A. terreus. nih.gov Certain strains, like Ustilago cynodontis, can directly metabolize starch due to their native amylolytic enzymes. oup.com

Crude Glycerol (B35011) : A major byproduct of biodiesel production, crude glycerol is an attractive, low-cost substrate. nih.gov It has been successfully used to produce IA with titers reaching 27.6 g/L. mdpi.com

Food Waste : Rich in carbohydrates and proteins, food waste hydrolysates have been used as a substrate, with a thermophilic A. terreus strain achieving an IA concentration of 41.1 g/L. mdpi.com

Molasses and Thick Juice : Byproducts from the sugar industry, such as beet molasses and thick juice, are viable feedstocks for producers like Ustilago species, which are less sensitive to the impurities often found in these crude substrates. mdpi.comoup.com

| Substrate | Microorganism | IA Titer (g/L) | Reference |

|---|---|---|---|

| Glucose | Aspergillus terreus (wild type) | 160 | nih.gov |

| Food Waste Hydrolysate | Aspergillus terreus | 41.1 | mdpi.com |

| Thick Juice (Sugar Beet) | Ustilago sp. | ~50 | mdpi.com |

| Glycerol | Aspergillus terreus | 27.6 | mdpi.com |

| Potato Starch Waste | Aspergillus terreus | Not specified, focus on optimization | nih.gov |

| Methanol | Komagataella phaffii (engineered) | 55 | nih.gov |

Bioprocess Optimization

Fine-tuning fermentation parameters is critical for maximizing IA titers, yields, and productivity. wisdomlib.org Key parameters that are frequently optimized include pH, temperature, aeration, and nutrient concentrations.

pH Control : The pH of the fermentation medium has a significant impact on both fungal growth and IA production. nih.gov For A. terreus, maintaining a low pH is generally favorable for IA synthesis. A detailed investigation revealed that controlling the pH at 3.4 during the production phase was crucial for achieving an exceptionally high titer of 160 g/L. nih.gov

Temperature : The optimal temperature for fermentation is typically around 30-37°C. wisdomlib.orgresearchgate.net For methanol-based production with K. phaffii, increasing the fermentation temperature was found to double the IA yield under nitrogen-limiting conditions. nih.gov

Aeration and Dissolved Oxygen (DO) : As an aerobic process, the oxygen supply is vital for cell growth and metabolism. wisdomlib.org Both aeration and agitation speed are managed to maintain adequate DO levels. wisdomlib.org In studies using engineered yeast to produce IA from CO2, optimizing the DO concentration was a key step in enhancing productivity. biorxiv.org

Nutrient Limitation : The availability of nutrients like nitrogen and phosphate (B84403) can act as a switch between cell growth and product formation. Nitrogen limitation is a common strategy to trigger IA production in Ustilago and Yarrowia. nih.govnih.gov Similarly, phosphate concentration can influence yield; a lower phosphate level in one study with A. terreus resulted in an improved yield of 0.58 g/g, although over a longer fermentation time. nih.gov

Fermentation Mode : Fed-batch cultivation is often employed to maintain optimal substrate concentrations and avoid substrate inhibition, leading to high cell densities and product titers. nih.govnih.gov

Through the holistic integration of advanced metabolic engineering with carefully optimized substrates and bioprocess conditions, the biotechnological production of this compound continues to advance toward greater industrial and economic feasibility. usamvcluj.romdpi.com

Reaction Mechanisms and Fundamental Reactivity Studies

Reactivity of the Ethenyl Moiety

The ethenyl group in 2-ethenylbutanedioic acid is susceptible to a variety of addition reactions, a characteristic feature of alkenes.

Hydrogenation: The carbon-carbon double bond of this compound can be readily hydrogenated to produce methylsuccinic acid. rsc.org This reaction is typically carried out using heterogeneous or homogeneous catalysts. For instance, ruthenium-based catalysts have demonstrated high conversion (99%) and selectivity (99%) for methylsuccinic acid. rsc.org Homogeneous catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands like BPPM, have also been employed, achieving high enantioselectivity for the production of (S)-(-)-methylsuccinic acid. oup.com The hydrogenation can be part of a cascade reaction; for example, itaconic acid can be converted to 3-methyl-tetrahydrofuran (3-MTHF) with a Pd–Re/C catalyst, which can then be further processed to produce isoprene (B109036). acs.orgacs.org

Halogenation: As with other alkenes, this compound can undergo halogenation, where a halogen molecule (e.g., Br₂, Cl₂) adds across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The bromination of itaconic anhydride (B1165640), a derivative of itaconic acid, at low temperatures followed by dehydrobromination can yield 2-bromomethylmaleic anhydride. wikipedia.org

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Product | Conversion/Yield | Selectivity | Reference |

| Ruthenium-based | Methylsuccinic acid | 99% | 99% | rsc.org |

| Rh/BPPM complex | (S)-(-)-Methylsuccinic acid | Excellent yield | 90–92% e.e. | oup.com |

| Pd–Re/C | 3-Methyl-tetrahydrofuran (3-MTHF) | ~80% yield | - | acs.org |

This compound and its derivatives can undergo radical polymerization, although it is known to be a sluggish monomer due to steric hindrance. d-nb.infounh.edu The polymerization can be initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). vot.pl Free-radical polymerization of itaconic acid in aqueous media has been studied, revealing the formation of oligomers and side products. researchgate.net

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully applied to itaconic acid derivatives to achieve polymers with high molar masses and narrow polydispersity indices. d-nb.info Organocatalyzed living radical polymerization has also been used to synthesize well-defined linear and star polymers from itaconates. ntu.edu.sg

The ethenyl group of this compound and its anhydride can act as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Itaconic anhydride has been shown to react efficiently with furan (B31954) derivatives like furfuryl alcohol to form a single Diels-Alder adduct. nih.govnih.govacs.org This reaction's success is attributed to the free energy advantages from the anhydride ring-opening and the crystal lattice energy of the product, which overcome the loss of aromaticity in the furan ring. nih.govnih.gov Lewis acids can be used to catalyze Diels-Alder reactions by enhancing the electrophilicity of the dienophile. iitd.ac.incsbsju.edu

Reactivity of the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound are key to its versatility, allowing for the formation of esters, anhydrides, and amides.

This compound can be esterified with alcohols in the presence of an acid catalyst to form mono- or di-esters. geeksforgeeks.orgsparkl.me The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. nrochemistry.com

The kinetics of the selective esterification of itaconic acid with n-butanol to form monobutyl itaconate have been studied using heterogeneous catalysts. rsc.orgrsc.org The reaction has been found to follow pseudo-second-order kinetics. rsc.org A reusable heteropoly acid catalyst has shown high catalytic activity and selectivity for this reaction. rsc.orgrsc.orgresearchgate.net

Table 2: Kinetic Parameters for Monobutyl Itaconate Synthesis

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-second-order | 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst | rsc.org |

| Activation Energy | Determined | - | rsc.org |

| Optimal Agitation Rate | 1000 rpm | Itaconic acid, n-butyl alcohol, 118 °C | rsc.org |

Upon heating, this compound can undergo dehydration to form itaconic anhydride, a cyclic anhydride. wikipedia.orgorgsyn.org This process can be achieved by heating itaconic acid in the presence of a catalyst like sulfuric acid. google.com Itaconic anhydride can also be produced by the pyrolysis of citric acid. wikipedia.orgorgsyn.org

The molecule can also participate in intramolecular cyclization reactions. For example, the aza-Michael addition of a primary amine to an itaconate can be followed by an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring. nih.gov This cascade reaction is a key step in the synthesis of certain bio-based polyamides from itaconic acid. figshare.com Similarly, polyesters derived from itaconic acid can undergo intramolecular cyclization to form a five-membered lactam, leading to self-degradable polymers. figshare.comacs.org

Amide Formation and Peptide Coupling Considerations

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. hepatochem.comglobalresearchonline.net This reaction typically involves the condensation of a carboxylic acid and an amine. hepatochem.comlibretexts.org For the reaction to proceed efficiently, the carboxylic acid group generally requires activation. hepatochem.comglobalresearchonline.net

This compound, possessing two carboxylic acid groups, can react with amines to form either mono- or di-amides. The reaction entails splitting out water to create a new bond between the carbonyl carbon and the nitrogen atom. libretexts.org While this reaction can occur directly, it is often very slow at room temperature. libretexts.org

In laboratory and industrial settings, coupling reagents are employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate. hepatochem.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used for activating carboxylic acids. hepatochem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often required to enhance reaction efficiency and suppress side reactions, particularly racemization in peptide synthesis. hepatochem.comluxembourg-bio.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, T3P) are highly efficient reagents known for rapid reaction times and minimal racemization. hepatochem.comglobalresearchonline.netjpt.com They are often preferred for incorporating sterically hindered amino acids. globalresearchonline.net

The general process for amide formation using a coupling reagent involves two main steps:

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea. hepatochem.com

Coupling: The amine then acts as a nucleophile, attacking the activated carbonyl group to form the amide bond. hepatochem.comjpt.com

When considering this compound in peptide coupling, its difunctional nature presents opportunities for creating cross-linked or specialized peptide structures. However, careful control of stoichiometry would be necessary to achieve selective mono-amidation versus di-amidation. The choice of coupling reagent and reaction conditions would be critical to ensure high yields and prevent unwanted side reactions, such as those involving the alkene functionality under harsh conditions. hepatochem.com

Acid-Base Equilibria and Proton Transfer Phenomena

This compound is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner when dissolved in an aqueous solution. physicsandmathstutor.com This behavior is governed by two distinct acid dissociation equilibria, each with its own acid dissociation constant (Ka).

The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. physicsandmathstutor.comtutorchase.com In an acid-base reaction, a proton is transferred from the acid to the base. tutorchase.comlibretexts.org For this compound in water, the proton transfer events are as follows:

First Dissociation: The first carboxylic acid group, being more acidic, donates a proton to a water molecule, forming a hydronium ion (H₃O⁺) and the conjugate base, the hydrogen itaconate anion.

Second Dissociation: The second carboxylic acid group on the hydrogen itaconate anion can then donate its proton to another water molecule, forming another hydronium ion and the itaconate dianion.

These equilibria can be represented by the following equations and constants:

| Step | Equilibrium Reaction | Acid Dissociation Constant |

| 1 | C₅H₆O₄(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₅H₅O₄⁻(aq) | Ka₁ |

| 2 | C₅H₅O₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₅H₄O₄²⁻(aq) | Ka₂ |

The equilibrium position of a proton transfer reaction is determined by the relative acid strengths of the species involved; the proton will preferentially reside with the stronger base. libretexts.org The pKa value (pKa = -log Ka) is a measure of acid strength, with a lower pKa indicating a stronger acid. libretexts.org The pH of a solution containing this compound will depend on the concentrations of the different protonated and deprotonated species, which can be calculated if the pKa values are known. physicsandmathstutor.comucla.edu The titration of a diprotic acid like this compound with a strong base would show two equivalence points, corresponding to the sequential neutralization of the two acidic protons. ucla.edu

Combined Functionality Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: two carboxylic acids and one carbon-carbon double bond.

Intermolecular and Intramolecular Interactions

The physical properties and condensed-phase structure of this compound are governed by various intermolecular forces. libretexts.org These are attractive or repulsive forces that exist between neighboring molecules. wikipedia.org

Hydrogen Bonding: This is the most significant intermolecular force for this compound. libretexts.org The carboxylic acid groups contain a highly polarized O-H bond, allowing them to act as hydrogen bond donors. The carbonyl oxygen (C=O) has lone pairs of electrons and acts as a hydrogen bond acceptor. mdpi.com This leads to strong hydrogen bonds, often resulting in the formation of cyclic dimers in the solid state or in nonpolar solvents, a characteristic feature of carboxylic acids. wikipedia.orglibretexts.org

Dipole-Dipole Interactions: The polar C=O and O-H bonds create a permanent molecular dipole moment. These dipoles lead to electrostatic attractions between the partial positive end of one molecule and the partial negative end of another. libretexts.orgwikipedia.orgyoutube.com

London Dispersion Forces: These temporary, induced-dipole interactions exist in all molecules. libretexts.orglibretexts.org Their strength increases with the size and surface area of the molecule.

| Interaction Type | Description | Participants in this compound |

| Intermolecular | ||

| Hydrogen Bonding | Strong dipole-dipole interaction involving H bonded to N, O, or F. libretexts.org | Between the -COOH group of one molecule and a -COOH group of another. wikipedia.org |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles in polar molecules. wikipedia.org | Between the polar C=O and O-H bonds of adjacent molecules. libretexts.org |

| London Dispersion Forces | Weak, temporary attractions from instantaneous induced dipoles. libretexts.org | Between all molecules. libretexts.org |

| Intramolecular | ||

| Hydrogen Bonding | A hydrogen bond formed within the same molecule. nih.gov | Potentially between the two -COOH groups, depending on conformation. mdpi.com |

Chelation and Complexation Behaviors

Chelation is a process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points to form a ring-like structure called a chelate. healthline.commdpi.com this compound, upon deprotonation, can act as a chelating agent.

The two carboxylate groups (-COO⁻) can each provide a pair of electrons to coordinate with a metal ion. This makes the itaconate dianion a potential bidentate ligand, binding the metal through two oxygen atoms. This ability to form coordination complexes with metal ions is a key aspect of its reactivity. mdpi.comresearchgate.net The formation of these complexes is often dependent on pH, as the carboxylic acid groups must be deprotonated to become effective ligands.

The interaction is an example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the carboxylate groups act as Lewis bases (electron pair donors). The stability of the resulting metal complex depends on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the pH of the solution, and the formation of a stable five- or six-membered chelate ring. nih.gov For instance, it has been noted that ligands containing both hard (like oxygen) and soft (like nitrogen) donor atoms can exhibit selective complexation behavior toward different metal ions. nih.gov While specific studies on the chelation of this compound are not prominent in the search results, its structural similarity to other dicarboxylic acids used in complexation suggests it would exhibit this behavior. researchgate.netjustia.com Chelating agents like EDTA are widely studied for their ability to bind metal ions and are used in various applications. healthline.comnih.govnih.gov

Role in Polymer Science and Macromolecular Engineering

Co-monomer Applications in Polymer Synthesis

The presence of a carbon-carbon double bond allows 2-ethenylbutanedioic acid to participate in chain-growth polymerizations, while its two carboxylic acid groups enable its use in step-growth polymerization. This dual reactivity makes it a valuable co-monomer for introducing specific functionalities and modifying the properties of various polymer systems.

Radical Polymerization Studies

Radical polymerization is a widely used industrial method for producing a variety of polymers. beilstein-journals.org It involves the initiation, propagation, and termination of polymer chains through free radical species. lumenlearning.com this compound and its ester derivatives can be readily copolymerized with a range of vinyl monomers via radical polymerization. For instance, low-yield copolymerization of styrene (B11656) with di-n-alkylitaconates and methyl n-alkylitaconates has been successfully carried out in bulk at 60°C using 2,2'-azobisisobutyronitrile (AIBN) as an initiator. scielo.org These studies allow for the determination of monomer reactivity ratios, which are crucial for understanding and controlling the copolymer composition. scielo.org

The initiation of radical polymerization can be achieved through various methods, including the use of initiators like AIBN or benzoyl peroxide (BPO), which decompose to form radicals that can then react with monomers. libretexts.org In the case of this compound, the initiating radical adds to the double bond, forming a new radical that can propagate the polymer chain. libretexts.org

Step-Growth Polymerization Mechanisms

Step-growth polymerization involves the reaction of bi-functional or multi-functional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This process is fundamentally different from chain-growth polymerization and is characterized by the slow build-up of molecular weight. uomustansiriyah.edu.iq The two carboxylic acid groups of this compound allow it to act as a di-functional monomer in step-growth polymerizations, reacting with diols or diamines to form polyesters and polyamides, respectively. unacademy.comlibretexts.org

A classic example of step-growth polymerization is the formation of polyesters through the reaction of a dicarboxylic acid and a diol. libretexts.org In this process, an ester linkage is formed with the elimination of a small molecule, typically water. unacademy.com The kinetics of such reactions can be influenced by the presence of a catalyst. uomustansiriyah.edu.iq The resulting polymers often exhibit valuable properties such as high strength and flexibility. unacademy.com

Integration into Vinylidene Chloride Copolymers

This compound is frequently incorporated as a co-monomer in vinylidene chloride (VDC) copolymers to enhance their properties. googleapis.comgoogle.com Polyvinylidene chloride (PVDC) itself is known for its excellent barrier properties against water, oxygen, and aromas. wikipedia.org The inclusion of this compound can improve adhesion, dyeability, and other characteristics of the final polymer.

For example, copolymers of vinylidene chloride, n-butyl acrylate (B77674), and itaconic acid (e.g., in a 80:18:2 weight ratio) are utilized in various applications. googleapis.com Similarly, copolymers of vinylidene chloride, methyl acrylate, and itaconic acid (e.g., 90:8:2) are also common. googleapis.com These copolymers find use in applications such as conductive inks and primer layers for supports in various coating technologies. googleapis.comgoogle.com The presence of the carboxylic acid groups from the itaconic acid can be particularly beneficial in these applications.

Table 1: Examples of Vinylidene Chloride Copolymers Incorporating this compound

| Co-monomer 1 | Co-monomer 2 | This compound | Example Ratio (wt%) |

| Vinylidene chloride | n-Butyl Acrylate | Itaconic Acid | 80:18:2 googleapis.com |

| Vinylidene chloride | Methyl Acrylate | Itaconic Acid | 90:8:2 googleapis.com |

| Vinylidene chloride | N-tert-butylacrylamide, n-butyl acrylate | Itaconic Acid | 70:21:5:2 googleapis.com |

| Vinylidene chloride | Vinyl chloride | Itaconic Acid | 70:26:4 googleapis.com |

Copolymerization Parameters and Reactivity Ratios

The composition and structure of a copolymer are determined by the reactivity ratios of the constituent monomers. wikipedia.org The reactivity ratios, denoted as r1 and r2, describe the relative rates at which a propagating chain ending in one monomer adds the same monomer versus the other monomer. copoldb.jp These parameters are crucial for predicting the copolymer composition for a given monomer feed. copoldb.jp

The reactivity ratios for the copolymerization of itaconate esters with styrene have been determined using methods like the Fineman-Ross and Kelen-Tüdös methods. scielo.org For example, in the copolymerization of di-n-alkylitaconates (DI-n) with styrene (S), the reactivity ratios (r1(DI) and r2(S)) were found to vary with the length of the alkyl chain. scielo.org For shorter alkyl chains (n=12, 14, 16), the values were in the range of 0.22-0.28 for the itaconate and 0.19-0.39 for styrene, suggesting a slightly higher incorporation of styrene. scielo.org For longer chains (n=18, 22), the values were between 0.4 and 0.5, with the itaconate showing slightly preferential incorporation. scielo.org The product of the reactivity ratios (r1r2) can indicate the tendency of the monomers to alternate in the polymer chain. sapub.org

Design and Synthesis of Functional Polymers

Functional polymers are macromolecules that possess specific chemical groups that impart desired properties or allow for further chemical modification. nih.gov The synthesis of such polymers can be achieved by polymerizing functional monomers or by post-polymerization modification. nih.gov

Introduction of Carboxylic Acid Functionality into Polymeric Systems

The carboxylic acid group is a versatile functional group in polymer chemistry. ksu.edu.sa Its presence can significantly influence the properties of a polymer, such as its polarity, solubility, and ability to form hydrogen bonds. ksu.edu.sa Carboxylic acids can also serve as reactive sites for further chemical transformations. universalclass.com

This compound is an excellent monomer for introducing carboxylic acid functionality into polymers. Its two carboxyl groups can be incorporated into the polymer backbone or as pendant groups, depending on the polymerization method. The introduction of these acidic groups can enhance properties like adhesion, which is why it is used in formulations for adhesives and coatings. nih.gov For example, in pressure-sensitive adhesives, 2-ethylhexyl acrylate is often copolymerized with acrylic acid to improve performance. nih.gov Similarly, the incorporation of this compound provides these desirable carboxylic acid functionalities. The synthesis of polymers containing carboxylic acid groups can also be achieved through the oxidation of primary alcohols or aldehydes in a polymer chain or by reacting a polymer-bound Grignard reagent with carbon dioxide. pressbooks.pub

Crosslinking and Network Formation

The presence of a vinyl group in the this compound monomer unit is fundamental to its role in forming crosslinked polymer networks. This functionality allows polymers incorporating itaconic acid to be crosslinked through various mechanisms, including radical and ultraviolet (UV) curing processes, transforming them into robust, insoluble materials. rsc.orgtuni.fi

The density of this network structure can be precisely controlled by the concentration of itaconic acid incorporated into the polymer backbone. Research on polyesters derived from itaconic acid has demonstrated a direct correlation between the amount of the unsaturated acid and the resulting crosslinking density. rsc.org In one study, polyesters containing 5, 10, and 15% itaconic acid were synthesized and subsequently crosslinked using a thermal initiator. rsc.org As the proportion of itaconic acid increased, so did the degree of crosslinking, which was quantified by the amount of polymer that became insoluble in chloroform. rsc.org The polyester (B1180765) with 15% itaconic acid achieved the highest insoluble fraction at 90.9%. rsc.org This study also highlighted the rapid curing speed of itaconic acid's double bond, which reached full conversion within 20 minutes. rsc.org

Table 1: Effect of Itaconic Acid Content on Polyester Crosslinking

| Itaconic Acid Content in Prepolymer (%) | Crosslinking Initiator | Insoluble Fraction (%) rsc.org |

|---|---|---|

| 5 | Benzoyl Peroxide | Not Specified |

| 10 | Benzoyl Peroxide | Not Specified |

| 15 | Benzoyl Peroxide | 90.9 |

Crosslinking can also be achieved through other methods, such as selective aza-Michael addition when diamines are used, or through UV-initiated radical crosslinking. rsc.org For instance, hydrogel microspheres have been prepared from itaconic acid-based polyesters by initiating crosslinking with an aqueous solution of ammonium (B1175870) persulfate. rsc.org Another approach involves the Langmuir-Blodgett technique to create ultrathin, two-dimensional polymer networks. kchem.org In this method, itaconic acid copolymers are complexed with other polymers and a template molecule; subsequent heat treatment forms covalent imide or amide linkages, creating a stable, crosslinked film. kchem.org

Polymer Analogous Reactions and Post-Polymerization Modification

The unique structure of this compound, particularly its exo-chain C=C double bond, makes polymers derived from it a prime substrate for post-polymerization modification. rsc.org This allows for the introduction of new functional groups after the main polymer chain has been formed, enabling the tailoring of material properties for specific applications. frontiersin.org

A highly effective method for modifying itaconic acid-containing polymers is the Michael addition reaction. rsc.org The electron-deficient double bond is susceptible to nucleophilic attack by various compounds, most notably thiols (thio-Michael addition) and amines (aza-Michael addition). rsc.orgacs.org These reactions have been shown to proceed with high efficiency, often achieving yields of over 90%. rsc.org For example, polyesters derived from itaconic acid have been successfully functionalized with a range of nucleophiles, including sterically demanding primary amines, at low temperatures. rsc.orgacs.org The efficiency of the aza-Michael addition can be further enhanced through catalysis; one study demonstrated that using reusable iodine on acidic alumina (B75360) as a catalyst dramatically reduced the reaction time for adding diethylamine (B46881) to an itaconate polyester. frontiersin.org

Another versatile route for post-polymerization modification involves using poly(itaconic anhydride) as a reactive polymer intermediate. wiley.com The anhydride (B1165640) groups along the polymer chain can readily react with nucleophiles. Hydrolysis with water converts the polymer to poly(itaconic acid), while reactions with alcohols or amines yield the corresponding esters and poly(N-substituted itaconamic acid)s, respectively. wiley.com This method provides access to a range of functional polymers that can be difficult to synthesize by direct polymerization of their respective monomers. wiley.com

More advanced modification strategies include "click chemistry" reactions. In one approach, the itaconic acid monomer itself is first modified to include clickable alkyne groups on its carboxylic acid functions. rsc.orgrsc.org This new monomer is then polymerized, and the resulting polymer, bearing pendant alkyne groups, can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgrsc.org

Table 2: Examples of Post-Polymerization Modification Reactions on Itaconic Acid-Based Polymers

| Polymer Type | Modification Reaction | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Itaconate Polyester | Aza-Michael Addition | Primary/Secondary Amines (e.g., sec-butylamine, diethylamine) | Amine Pendants | rsc.orgfrontiersin.orgacs.org |

| Itaconate Polyester | Thio-Michael Addition | Mercaptans (e.g., benzyl (B1604629) mercaptan, dodecyl mercaptan) | Thioether Pendants | rsc.orgacs.org |

| Poly(itaconic anhydride) | Amination | Amines (e.g., diethyl amine, n-butyl amine) | Amic Acid/Imide | wiley.com |

| Poly(itaconic anhydride) | Esterification | Alcohols | Ester | wiley.com |

| Alkyne-functionalized Itaconate Copolymer | Click Chemistry (CuAAC) | Azide-containing molecules | Triazole Linkages | rsc.orgrsc.org |

Influence on Polymer Architecture and Morphology

The incorporation of this compound into polymers has a profound influence on both the macromolecular architecture and the solid-state morphology of the resulting materials. Its ability to act as a comonomer, a crosslinking agent, or a branching unit allows for the creation of diverse polymer structures, including linear copolymers, branched polymers, and densely crosslinked networks. tuni.firesearchgate.netmdpi.comnih.gov

The specific architecture of the itaconic acid-based component can significantly alter the properties of polymer blends. A study involving blends of poly(lactic acid) (PLA) with various itaconic acid-based architectures—including the monomer (IA), a linear homopolymer (PIA), a copolymer (Cop-IA), and a crosslinked network (Net-IA)—demonstrated this influence. mdpi.comnih.gov The rheological properties, such as complex viscosity, were markedly different depending on the itaconic acid architecture used. mdpi.comnih.gov The blends containing the copolymer and the crosslinked network exhibited the highest viscosity, suggesting stronger interactions and structural changes within the PLA matrix. mdpi.comnih.gov

Furthermore, the introduction of itaconic acid can directly affect the morphology, particularly the crystallinity, of the host polymer. In copolymers of acrylonitrile (B1666552) and itaconic acid (PAN-IA), an increase in the itaconic acid content led to a lower degree of crystallinity and smaller crystal size compared to pure polyacrylonitrile (B21495). mdpi.com This disruption of the regular polymer chain packing is a common effect of incorporating a comonomer. Conversely, in the PLA blends, the itaconic acid-based additives influenced the formation of fibrillar structures within the material. mdpi.comresearchgate.net The degree of crystallinity in these blends was also dependent on the additive's architecture, with the crosslinked network (Net-IA) and the copolymer (Cop-IA) promoting higher crystallinity than the simple monomer or linear homopolymer. mdpi.comnih.gov This indicates that the more complex itaconic acid structures can act as nucleating agents, facilitating the organization of PLA chains. mdpi.com

Table 3: Influence of Itaconic Acid (IA) Architectures on PLA Blend Properties

| PLA Blend Component | Architecture Type | Effect on Complex Viscosity (Relative to PLA) mdpi.comnih.gov | Effect on Crystallinity (Relative Ranking) mdpi.comnih.gov |

|---|---|---|---|

| Itaconic Acid (IA) | Monomer | Lower | Lower than Net-IA and Cop-IA |

| Poly(itaconic acid) (PIA) | Linear Homopolymer | Higher | Lowest |

| Poly(itaconic acid)-co-poly(methyl itaconate) (Cop-IA) | Copolymer | Highest | Higher than IA and PIA |

| Net-poly(itaconic acid)-ν-triethylene glycol dimethacrylate (Net-IA) | Crosslinked Network | Higher | Highest |

Catalysis and Catalytic Applications

Brønsted Acid Catalysis Mediated by 2-Ethenylbutanedioic Acid

As a dicarboxylic acid, this compound can function as a Brønsted acid catalyst, donating protons to facilitate chemical reactions. wikipedia.orgresearchgate.net This capability has been explored for various organic transformations, presenting a biodegradable and non-hazardous alternative to conventional mineral and Lewis acid catalysts. researchgate.netresearchgate.net

The application of this compound as a Brønsted acid organocatalyst has been demonstrated in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity. researchgate.net One notable application is in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through the Biginelli reaction. researchgate.net This one-pot reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net Research has shown that itaconic acid effectively catalyzes this reaction, leading to excellent yields for a diverse range of aromatic and heterocyclic aldehydes. researchgate.net

Another significant application is the synthesis of 4H-isoxazol-5-one derivatives. researchgate.netbenthamdirect.com This multicomponent reaction combines an aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. researchgate.net The use of itaconic acid as a catalyst, particularly in water and under ultrasound irradiation, has been shown to be a green and efficient method, reducing reaction times and improving yields. researchgate.netingentaconnect.com The catalyst demonstrates broad substrate tolerance, effectively facilitating the reaction for various aromatic and heterocyclic aldehydes. researchgate.net

The table below summarizes the scope of this compound as a Brønsted acid catalyst in these key multicomponent reactions.

| Reaction | Substrates | Product | Catalyst System | Key Features | Ref |

| Biginelli Reaction | Aldehydes, β-ketoesters, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones | Itaconic Acid | Environmentally benign, excellent yields, scalable to multi-gram level. | researchgate.net |

| Isoxazolone Synthesis | Aldehydes, Hydroxylamine HCl, Ethyl Acetoacetate | 4H-isoxazol-5-ones | Itaconic Acid / Water / Ultrasound | Green methodology, short reaction times, high yields, biodegradable catalyst. | researchgate.netbenthamdirect.com |

The catalytic action of this compound in these transformations follows the general principles of Brønsted acid catalysis. The carboxylic acid groups of itaconic acid donate protons, activating the substrates.

In the Biginelli reaction, the proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde with urea, forming an N-acyliminium ion intermediate. This electrophilic species then undergoes addition by the enol form of the β-ketoester. The final step is a cyclization and dehydration, again facilitated by the acidic medium, to yield the dihydropyrimidinone product. Itaconic acid's role is to protonate the aldehyde's carbonyl group, enhancing its electrophilicity and driving the reaction forward. researchgate.net

Similarly, in the synthesis of 4H-isoxazol-5-ones, itaconic acid is believed to protonate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. Subsequent condensation and cyclization with ethyl acetoacetate, facilitated by the acidic environment, leads to the final product. researchgate.net The decarboxylation of aconitic acid to itaconic acid itself proceeds through a classic acid-catalyzed mechanism for β,γ-unsaturated acids, highlighting the inherent nature of C-C double bonds and carboxylic groups to participate in acid-mediated transformations. carnegiescience.edu

Lewis Acid Catalysis Considerations

While this compound itself is a Brønsted acid, its derivatives are integral to systems involving Lewis acid catalysis. Lewis acids, which are electron-pair acceptors, are crucial in many industrial chemical processes. The interaction between itaconic acid derivatives and Lewis acidic centers, such as metal ions or metal sites in zeolites, is a key consideration in catalyst design and application. researchgate.netnih.govnih.gov

For instance, hafnium-containing BEA zeolites (Hf-BEA) have been shown to catalyze the self-aldol condensation of ethyl pyruvate (B1213749) to produce analogues of itaconic acid esters. acs.orgacs.org In this system, the open framework Hf(IV) sites are hypothesized to possess both strong Lewis acidity and weak Brønsted acidity. acs.org This dual functionality is crucial for the C-C bond coupling reaction. acs.orgacs.org The Lewis acidic sites activate the keto ester substrate, while the Brønsted acidity may participate in the subsequent dehydration steps. Studies using pyridine (B92270) adsorption coupled with MAS NMR spectroscopy on metal-substituted Beta zeolites help to characterize and quantify the Lewis acidity of these metal sites, which is critical for optimizing such catalytic processes. nih.govosti.gov

Furthermore, metal complexes involving itaconate ligands can exhibit Lewis acidic properties. The nature of the metal center and the coordination environment dictates the strength and reactivity of the Lewis acid site. nih.gov The esterification of itaconic acid with various alcohols is often catalyzed by solid acids that possess both Brønsted and Lewis acid sites, such as sulfated metal oxides modified with lanthanide ions (e.g., Ln~SO₄²⁻/TiO₂-SiO₂). researchgate.net The Lewis acid sites on the catalyst surface are thought to coordinate with the carbonyl oxygen of the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

The table below outlines examples where Lewis acidity is a key consideration in reactions involving itaconic acid and its derivatives.

| Catalytic System | Reaction | Role of Lewis Acid | Substrate | Product | Ref |

| Hf-BEA Zeolite | Self-Aldol Condensation | Activates keto ester for C-C coupling | Ethyl Pyruvate | Itaconic Acid Ester Analogues | acs.orgacs.org |

| Ln~SO₄²⁻/TiO₂-SiO₂ | Esterification | Activates carboxylic acid group | Itaconic Acid, Alcohols | Itaconate Esters | researchgate.net |

| Monoalkyltin(IV) complexes | Polyesterification | Activation of monomers | Itaconic Acid Derivatives, Diols | Polyesters | researchgate.net |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. This compound itself serves as a biodegradable, metal-free organocatalyst. researchgate.netresearchgate.net As detailed in Section 5.1, its Brønsted acidity allows it to catalyze multicomponent reactions for the synthesis of heterocyclic compounds like dihydropyrimidinones and isoxazolones. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com

Beyond its role as an acid catalyst, derivatives of itaconic acid are important substrates in organocatalyzed polymerizations. An organocatalyzed reversible complexation mediated polymerization (RCMP) has been developed for itaconates (esters of itaconic acid). ntu.edu.sgwiley.com This method uses alkyl iodides as initiators and an organic salt like tetrabutylammonium (B224687) iodide as the catalyst to produce polymers with controlled molecular weights and low dispersity. wiley.com This approach allows for the synthesis of well-defined linear and star-shaped polyitaconates, as well as rod-coil block copolymers, which are valuable as renewable and biocompatible materials. ntu.edu.sg

Heterogeneous Catalysis Systems Involving this compound Derivatives

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industry due to their ease of separation and recyclability. This compound and its derivatives are involved in various heterogeneous catalytic systems, both as reactants for conversion into value-added chemicals and as components of the catalyst itself.

One significant application is the catalytic hydrodeoxygenation of itaconic acid to 3-methyl-tetrahydrofuran (3-MTHF), a precursor for renewable isoprene (B109036). acs.org This multi-step process requires a multifunctional catalyst. A Pd-Re bimetallic catalyst supported on carbon (Pd-Re/C) has been shown to convert itaconic acid to 3-MTHF in a one-pot reaction with high yield. acs.orgacs.org In this system, palladium is active for the hydrogenation of C=C and C=O bonds, while rhenium promotes the ring-opening of an intermediate lactone. acs.org

Another key transformation is the decarboxylation of itaconic acid to produce methacrylic acid, an important industrial monomer. nih.govacs.org This reaction can be achieved with high selectivity using heterogeneous catalysts based on noble metals like palladium, platinum, or ruthenium supported on carbon. nih.gov

Furthermore, derivatives of itaconic acid are used to create functional polymers that can act as catalyst supports or as catalysts themselves. For example, an ultrafine fibrous polymer-supported catalyst has been developed by incorporating itaconic acid into a polymer matrix, which then acts as a solid acid catalyst. google.com In another approach, iodine supported on acidic alumina (B75360) has been proven effective as a recoverable and reusable heterogeneous catalyst for the aza-Michael addition of amines onto itaconate-containing polyesters, significantly reducing reaction times. frontiersin.org

The table below summarizes various heterogeneous catalytic systems involving this compound.

| Catalyst System | Reaction Type | Substrate | Product | Significance | Ref |

| Pd-Re/C | Hydrogenation/Hydrodeoxygenation | Itaconic Acid | 3-Methyl-tetrahydrofuran | Production of renewable isoprene precursor. | acs.orgacs.org |

| Pd/C, Pt/C, Ru/C | Decarboxylation | Itaconic Acid | Methacrylic Acid | Bio-based route to a key industrial monomer. | nih.gov |

| I₂/Al₂O₃ | Aza-Michael Addition | Itaconate Polyesters, Amines | Amine-functionalized Polyesters | Efficient modification of bio-based polymers. | frontiersin.org |

| 20% Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | Esterification | Itaconic Acid, n-butanol | Monobutyl Itaconate | Highly selective and reusable catalyst for monomer synthesis. | rsc.org |

| Polymer-supported Itaconic Acid | Acid Catalysis | - | - | Creation of a solid, recyclable acid catalyst. | google.com |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are rooted in solving the Schrödinger equation, offer a first-principles approach to understanding the intrinsic properties of molecules. ornl.gov These methods have been instrumental in characterizing the electronic structure, conformational landscape, reaction pathways, and spectroscopic features of itaconic acid.

Electronic Structure and Molecular Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the electronic structure and conformational preferences of itaconic acid. researchgate.neteurjchem.com These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Studies have shown that the presence of the vinyl group in conjugation with one of the carboxylic acid groups influences the molecule's electronic properties. researchgate.net Theoretical geometry optimizations using various DFT functionals, such as B3LYP and PBE0, as well as Møller–Plesset perturbation theory (MP2), have been employed to determine the most stable conformations of itaconic acid and its derivatives. rsc.orgrsc.org For instance, computational analyses have revealed that for related dicarboxylic acids like succinic acid, several conformers can exist with varying relative energies and populations, a complexity that is also relevant to itaconic acid. aip.org The stability of different conformers is a balance of various intramolecular interactions, including hydrogen bonding between the carboxylic acid groups. scirp.org

| Conformer | ΔE (kJ/mol) | ΔG at 298 K (kJ/mol) | Population (%) |

|---|---|---|---|

| *tt-Gaa | 0.0 | 0.0 | 40 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in mapping out the reaction pathways for the synthesis and transformation of itaconic acid. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a reaction. acs.org

For example, theoretical studies have been conducted on the biosynthesis of itaconic acid, which involves the decarboxylation of cis-aconitic acid. mdpi.com Quantum chemical calculations can help elucidate the enzymatic mechanism by modeling the active site and the interactions with the substrate. Furthermore, the chemical synthesis of itaconic acid derivatives, such as through Wittig-type reactions, has been investigated computationally to understand the reaction mechanism and stereoselectivity. mdpi.com Transition state calculations have also been employed to study the isomerization of itaconic anhydride (B1165640) to citraconic anhydride, providing insights into the thermodynamic stability and reaction barriers. rsc.org

Spectroscopic Property Prediction (excluding basic identification data)

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and detailed analysis.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level have shown good agreement with experimental data for itaconic acid derivatives and their copolymers. scielo.org These calculations can help in assigning specific signals in complex spectra and understanding the influence of the local chemical environment on the chemical shifts. scielo.org Similarly, theoretical calculations of infrared (IR) and Raman spectra can aid in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to the observed bands. researchgate.net Time-dependent DFT (TD-DFT) methods are used to predict electronic transitions, which are fundamental to understanding UV-Vis absorption spectra. researchgate.net

| Group | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Methoxy (middle of itaconate) | 51.9 | - |

| Methoxy (end of itaconate) | - | - |

Note: The original source provided a table with more detail, including different copolymer compositions. This is a simplified representation. scielo.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of itaconic acid and its polymers in various environments.

Polymerization Process Simulation

MD simulations have been employed to investigate the polymerization of itaconic acid and its derivatives. acs.org These simulations can provide insights into the spatial arrangement of monomer units and the conformational properties of the resulting polymer chains. acs.org For instance, MD simulations have been used to study the formation of pre-polymerization complexes, which can help in understanding the initial steps of polymerization. biolscigroup.us By simulating the polymer in a solution, researchers can study the chain conformation and hydration structure of polymers like poly(itaconic acid). google.com

Solvent Effects and Solvation Dynamics

The behavior of itaconic acid in solution is critical for many of its applications. MD simulations are a powerful tool to study the interactions between itaconic acid and solvent molecules. These simulations can reveal details about the solvation shell, hydrogen bonding networks, and the influence of the solvent on the conformation of the itaconic acid molecule. unila.ac.id For example, simulations can be used to understand the solubility of itaconic acid in different organic solvents by examining the intermolecular interactions. researchgate.net Furthermore, MD simulations have been used to investigate the adsorption of itaconic acid-based dispersants onto surfaces, which is relevant for applications in materials science. researchgate.net Studies on poly(itaconic acid) in aqueous solution have provided insights into its chain conformation and hydration structure. google.com

Intermolecular Interactions and Self-Assembly

The intermolecular interactions of 2-ethenylbutanedioic acid are primarily governed by its two carboxylic acid functional groups and the carbon-carbon double bond. These features allow for a variety of non-covalent interactions, with hydrogen bonding being the most significant. The molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and larger aggregates.

Studies on dicarboxylic acids have shown that they can form both ring-like and chain-like conformers, with intermolecular interactions playing a crucial role in stabilizing these structures, particularly in the condensed phase. acs.org For instance, in the solid state, this compound molecules are likely to arrange in a network of hydrogen bonds. The presence of water can further mediate these interactions, with water molecules forming bridges between the carboxylic acid groups. libretexts.org

Self-assembly is a key characteristic of this compound and its derivatives, driven by these intermolecular forces. In biological systems, the self-assembly of enzymes involved in the itaconic acid biosynthesis pathway has been explored to enhance production. acs.orgnih.gov By creating multi-enzyme complex reactors through self-assembly, the efficiency of the metabolic pathway can be improved. acs.org This demonstrates the potential of harnessing the self-assembly properties of itaconic acid-related systems for biotechnological applications.

Molecular dynamics simulations of dicarboxylic acids at interfaces, such as the hexane/water interface, have provided insights into their self-assembly behavior. rutgers.edu These studies show that dicarboxylic acids can form a layer at the interface, with the hydrophilic carboxyl groups anchored in the aqueous phase and the carbon backbone oriented parallel to the interface. rutgers.edu The density of the acid molecules influences the phase behavior, with a transition from a gas-like to a liquid-like phase observed as the surface coverage increases. rutgers.edu

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Strong dipole-dipole interaction between the hydrogen of a carboxyl group and the oxygen of another. libretexts.org | Primary driving force for dimer formation and self-assembly into larger structures. libretexts.org |

| van der Waals Forces | Include London dispersion forces and dipole-dipole interactions. libretexts.org | Contribute to the overall stability of molecular aggregates and condensed phases. |

| π-π Stacking | Potential interaction between the electron clouds of the C=C double bonds in adjacent molecules. | Can influence the packing of molecules in the solid state and in aggregates. |

| Ion-Dipole Interactions | Occur when the carboxylic acid groups are deprotonated, interacting with polar molecules like water or cations. wikipedia.org | Important in aqueous solutions and in the presence of salts. wikipedia.org |

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the reaction mechanisms involving this compound. nih.gov DFT calculations allow for the determination of transition state geometries and activation energies, providing detailed insights into reaction pathways that may be difficult to probe experimentally. nih.gov

One area where DFT has been applied is in the study of the polymerization of itaconic acid derivatives. uni-freiburg.de For instance, DFT calculations have been used to model the structural and thermodynamic properties of initiators used in atom transfer radical polymerization (ATRP) of itaconate monomers. uni-freiburg.de These theoretical studies complement experimental findings and help in the design of more efficient polymerization processes.

DFT has also been employed to investigate the cyclization mechanism of copolymers containing itaconic acid, such as poly(acrylonitrile-co-itaconic acid). mdpi.com These studies explore whether the reaction proceeds through a direct or an autocatalytic mechanism, providing fundamental understanding of the thermal stabilization of these polymers. mdpi.com

In the context of sensor development, DFT studies have been used to understand the interaction of itaconic acid with other molecules in colorimetric sensors. rsc.org For example, in a Griess reaction-based sensor for nitrite (B80452) and nitrate, DFT calculations demonstrated how itaconic acid facilitates the reaction and how the sensor molecules coordinate with metal ions to enhance detection efficiency. rsc.org The calculated HOMO-LUMO gaps provided insights into the stability and reactivity of the complexes formed. rsc.org

Furthermore, DFT has been used to study the adsorption of this compound on various surfaces. For example, investigations into the selective adsorption of glucose versus itaconic acid on amorphous silica (B1680970) surfaces have utilized DFT to understand the interaction mechanisms. researchgate.net

| Reaction/Process | System Studied | Key Findings from DFT | Reference |

|---|---|---|---|

| Copolymerization | Poly(acrylonitrile-co-itaconic acid) | Elucidation of the ionic cyclization mechanism (direct vs. autocatalytic). mdpi.com | mdpi.com |

| Colorimetric Sensing | Griess reaction with itaconic acid as acid source | Demonstrated enhanced charge transfer and stability of reaction intermediates. rsc.org | rsc.org |

| Adsorption | Itaconic acid on amorphous silica surfaces | Provided insights into selective adsorption mechanisms. researchgate.net | researchgate.net |

| Polymerization Initiation | ATRP of itaconate monomers | Modeled structural and thermodynamic properties of initiators. uni-freiburg.de | uni-freiburg.de |

Force Field Development and Molecular Mechanics

The development of accurate force fields is essential for performing reliable molecular mechanics and molecular dynamics (MD) simulations of systems containing this compound. acs.org While a specific force field exclusively for itaconic acid is not commonly cited, parameters for dicarboxylic acids are available in general force fields like AMBER, CHARMM, and GROMOS. These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations for a wide range of organic molecules.

Molecular dynamics simulations, which rely on these force fields, have been used to study the behavior of dicarboxylic acids in various environments. acs.org For example, ab initio molecular dynamics (AIMD) has been used to assess the conformational landscape of dicarboxylic acids, highlighting the importance of intermolecular interactions in the condensed phase which are not fully captured by simple energy minimization. acs.org

MD simulations have also been instrumental in understanding the behavior of dicarboxylic acids at interfaces. A study on dodecanedioic acid at a hexane/water interface revealed details about its orientation, phase transitions, and the influence of charge on interfacial tension. rutgers.edu Such studies provide a framework for understanding how this compound might behave in similar multiphasic systems.

In the context of drug discovery and materials science, molecular docking and MD simulations have been used to evaluate the interaction of itaconic acid with biological targets and other molecules. biointerfaceresearch.com For instance, the anticancer potential of itaconic acid has been explored through docking studies with various proteins, followed by MD simulations to assess the stability of the ligand-protein complexes. biointerfaceresearch.com These simulations rely on force fields to describe the interactions between the atoms.

| Study Type | System | Key Insights | Reference |

|---|---|---|---|

| Ab Initio Molecular Dynamics | Dicarboxylic acids in vapor and condensed phases | Revealed the importance of intermolecular interactions in determining the conformational landscape. acs.org | acs.org |

| Molecular Dynamics | Dodecanedioic acid at hexane/water interface | Characterized orientation, phase transitions, and effect of charge on interfacial properties. rutgers.edu | rutgers.edu |

| Molecular Docking and MD | Itaconic acid with anticancer protein targets | Predicted binding affinities and stability of complexes. biointerfaceresearch.com | biointerfaceresearch.com |

Advanced Analytical Techniques for Characterization

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features of 2-ethenylbutanedioic acid.